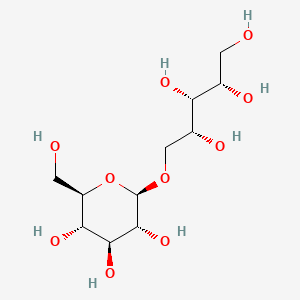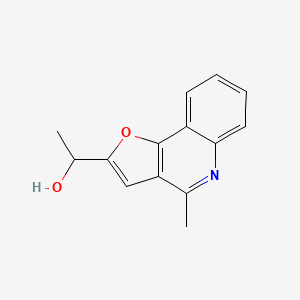
Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 300-368-5, also known as 5-chloro-2-methyl-4-isothiazolin-3-one, is a widely used biocide. It is part of the isothiazolinone family, which is known for its antimicrobial properties. This compound is commonly used as a preservative in various industrial and consumer products, including paints, adhesives, and personal care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-4-isothiazolin-3-one typically involves the reaction of 2-methyl-4-isothiazolin-3-one with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the isothiazolinone ring. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of 5-chloro-2-methyl-4-isothiazolin-3-one is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-methyl-4-isothiazolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the parent isothiazolinone.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methyl-4-isothiazolin-3-one.
Substitution: Various substituted isothiazolinones depending on the nucleophile used.
Applications De Recherche Scientifique
5-chloro-2-methyl-4-isothiazolin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a biocide in chemical formulations to prevent microbial growth.
Biology: Employed in biological research to study its effects on microbial cells and its potential as an antimicrobial agent.
Medicine: Investigated for its potential use in antimicrobial treatments and as a preservative in pharmaceutical formulations.
Industry: Widely used in industrial applications such as paints, adhesives, and personal care products to extend shelf life and prevent microbial contamination.
Mécanisme D'action
The antimicrobial activity of 5-chloro-2-methyl-4-isothiazolin-3-one is attributed to its ability to disrupt microbial cell membranes and inhibit key enzymes involved in cellular metabolism. The compound targets enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase, which are essential for the Krebs cycle. By inhibiting these enzymes, the compound effectively halts cellular respiration and energy production, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4-isothiazolin-3-one: The parent compound without the chlorine substitution.
1,2-benzisothiazolin-3-one: Another isothiazolinone derivative with similar antimicrobial properties.
Methylisothiazolinone: A widely used biocide in personal care products.
Uniqueness
5-chloro-2-methyl-4-isothiazolin-3-one is unique due to its enhanced antimicrobial activity compared to its parent compound, 2-methyl-4-isothiazolin-3-one. The presence of the chlorine atom increases its efficacy against a broader spectrum of microorganisms, making it a preferred choice in various applications.
Propriétés
Numéro CAS |
93939-78-7 |
|---|---|
Formule moléculaire |
C10H17Li3N2O13P3+3 |
Poids moléculaire |
487.1 g/mol |
Nom IUPAC |
trilithium;[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O13P3.3Li/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);;;/q;3*+1/t7-,8+;;;/m0.../s1 |
Clé InChI |
FBBUAOHRFHGJHY-WCZHJHOJSA-N |
SMILES isomérique |
[Li+].[Li+].[Li+].CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
[Li+].[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)

![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)











